1-(4-Chlorophenyl)-3-(4-methylphenyl)-3-sulfanylidenepropan-1-one
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Overview
Description
1-(4-Chlorophenyl)-3-(4-methylphenyl)-3-sulfanylidenepropan-1-one is an organic compound that features a chlorophenyl group, a methylphenyl group, and a sulfanylidene group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(4-methylphenyl)-3-sulfanylidenepropan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 4-methylbenzaldehyde in the presence of a sulfur source. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(4-methylphenyl)-3-sulfanylidenepropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or thioether.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Chlorophenyl)-3-(4-methylphenyl)-3-sulfanylidenepropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(4-methylphenyl)-3-sulfanylidenepropan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-3-phenylpropan-1-one
- 1-(4-Methylphenyl)-3-phenylpropan-1-one
- 1-(4-Chlorophenyl)-3-(4-methylphenyl)-2-propanone
Uniqueness
1-(4-Chlorophenyl)-3-(4-methylphenyl)-3-sulfanylidenepropan-1-one is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for further research and development .
Properties
CAS No. |
183486-91-1 |
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Molecular Formula |
C16H13ClOS |
Molecular Weight |
288.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-(4-methylphenyl)-3-sulfanylidenepropan-1-one |
InChI |
InChI=1S/C16H13ClOS/c1-11-2-4-13(5-3-11)16(19)10-15(18)12-6-8-14(17)9-7-12/h2-9H,10H2,1H3 |
InChI Key |
XDEDXGHAOJLZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)CC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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